molecular formula C12H11NO4 B14424859 1-Benzoyl-5-oxo-L-proline CAS No. 80687-79-2

1-Benzoyl-5-oxo-L-proline

Cat. No.: B14424859
CAS No.: 80687-79-2
M. Wt: 233.22 g/mol
InChI Key: BQJAOYFZRGTLGB-VIFPVBQESA-N
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Description

1-Benzoyl-5-oxo-L-proline is a derivative of L-proline, a naturally occurring amino acid. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of the proline ring and an oxo group at the 5-position. It is an optically active form of 5-oxoproline having L-configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyl-5-oxo-L-proline typically involves the reaction of L-proline with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-5-oxo-L-proline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-Benzoyl-5-oxo-L-proline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzoyl-5-oxo-L-proline involves its interaction with specific molecular targets and pathways. The compound is known to participate in the gamma-glutamyl cycle, where it is converted to L-glutamate by the enzyme 5-oxo-L-prolinase. This conversion is coupled with the hydrolysis of ATP to ADP and inorganic phosphate, providing the energy required for the reaction .

Comparison with Similar Compounds

1-Benzoyl-5-oxo-L-proline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

80687-79-2

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

(2S)-1-benzoyl-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H11NO4/c14-10-7-6-9(12(16)17)13(10)11(15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,17)/t9-/m0/s1

InChI Key

BQJAOYFZRGTLGB-VIFPVBQESA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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